molecular formula C12H15N3O B7504155 5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide

5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B7504155
M. Wt: 217.27 g/mol
InChI Key: OTYDPSHNFKBBKY-UHFFFAOYSA-N
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Description

5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide, also known as M8, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. M8 belongs to the class of imidazoacridinone compounds, which have been shown to exhibit anti-tumor activity in preclinical studies.

Mechanism of Action

The mechanism of action of 5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound may also induce DNA damage and activate the p53 pathway, which plays a critical role in regulating cell growth and apoptosis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, this compound can also inhibit cell proliferation and migration. This compound has also been shown to alter the expression of genes involved in cell cycle regulation and DNA repair. These effects suggest that this compound may have potential as a targeted therapy for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its potency against a range of cancer cell lines. This allows for the evaluation of its efficacy in different types of cancer. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as an anti-cancer drug. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. This may require the use of alternative delivery methods or the development of more soluble analogs.

Future Directions

Several future directions for 5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide research include:
1. Further investigation of its mechanism of action to fully understand how it exerts its anti-cancer effects.
2. Development of more soluble analogs to improve its bioavailability and efficacy in vivo.
3. Evaluation of its potential in combination with other anti-cancer drugs to enhance its therapeutic effects.
4. Investigation of its potential in other diseases, such as infectious diseases or autoimmune disorders.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising compound with potential applications in the field of cancer research. Its anti-tumor activity, low toxicity, and relatively simple synthesis method make it an attractive candidate for further investigation. While there are still many unanswered questions regarding its mechanism of action and efficacy in vivo, the future directions outlined above suggest that this compound has the potential to become a valuable tool in the fight against cancer.

Synthesis Methods

The synthesis of 5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide involves the reaction between 2-aminopyridine and 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with propylamine to yield this compound. The synthesis method has been optimized to improve the yield and purity of the final product, and the structure of this compound has been confirmed using various spectroscopic techniques.

Scientific Research Applications

5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide has been the subject of several preclinical studies investigating its potential as an anti-cancer agent. In vitro studies have shown that this compound exhibits cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies using animal models of cancer have demonstrated that this compound can inhibit tumor growth and increase survival rates. These promising results have led to further investigation of this compound as a potential anti-cancer drug.

Properties

IUPAC Name

5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-7-13-12(16)10-8-15-9(2)5-4-6-11(15)14-10/h4-6,8H,3,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYDPSHNFKBBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN2C(=CC=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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